1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-10-9-20-15-14(16(21)19-17(20)22)12(7-8-18-15)11-5-3-4-6-13(11)24-2/h3-8H,9-10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYVARSFCHPHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process involving the condensation of aromatic aldehydes, malononitrile, and appropriate amines. One common method involves the use of DABCO-based ionic liquids as catalysts, which facilitate the reaction under mild conditions and yield high purity products .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The simplicity and recoverability of the catalysts used in the synthesis make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Pyrido[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents . The compound exhibits inhibitory effects on various cancer cell lines by targeting multiple signaling pathways involved in tumor growth and proliferation. Studies indicate that these compounds can inhibit key kinases such as:
- Tyrosine Kinase
- Phosphatidylinositol-3 Kinase (PI3K)
- Mammalian Target of Rapamycin (mTOR)
These pathways are crucial for cancer cell survival and proliferation, making this compound a candidate for further development as an anticancer drug .
Antimicrobial Properties
Research has demonstrated that pyrido[2,3-d]pyrimidines possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial DNA synthesis through inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis . This feature makes the compound a potential agent against various infections.
CNS Activity
The compound also shows potential as a CNS depressant , which could be beneficial in treating conditions such as anxiety or epilepsy. Its ability to modulate neurotransmitter systems may lead to new therapeutic strategies for neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance biological activity and selectivity for target enzymes. For instance:
- Substituents at the C-5 position have been linked to increased anticancer potency.
- Variations in the methoxy groups can influence solubility and bioavailability.
These insights guide medicinal chemists in designing more effective analogs .
Case Study 1: Inhibition of EGFR Kinase
A recent study synthesized novel pyrido[2,3-d]pyrimidines that demonstrated potent inhibition of the epidermal growth factor receptor (EGFR) kinase with IC50 values in the low nanomolar range. These compounds were evaluated against various cancer cell lines, showing significant antiproliferative effects .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| B1 | 13 | NCI-H1975 |
| A1 | 25 | A549 |
| A15 | 30 | NCI-H460 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications led to enhanced activity against these pathogens, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Selected Pyrido[2,3-d]pyrimidines
Key Observations:
- Substituent Effects: The target compound’s methoxy groups are electron-donating, contrasting with electron-withdrawing groups (e.g., trifluorophenyl in 2o or chloro in 5-(2-chlorophenyl)-dione). This difference impacts frontier molecular orbitals (HOMO-LUMO), reactivity, and target interactions .
- HOMO-LUMO Gaps: Compounds with electron-withdrawing groups (e.g., 2o) exhibit larger HOMO-LUMO gaps (~4.10 eV), correlating with stability and herbicidal activity. Hydroxybenzoyl derivatives (e.g., 6a) have smaller gaps (~3.93 eV), suggesting greater reactivity .
Herbicidal Activity
- Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)-dione) demonstrated potent herbicidal activity, attributed to its trifluorophenyl group enhancing interaction with plant enzyme targets (e.g., protoporphyrinogen oxidase) .
- Target Compound: Methoxy groups may improve bioavailability but could reduce herbicidal potency compared to halogenated analogs due to weaker electron-withdrawing effects.
Antimicrobial Potential
- Thieno[2,3-d]pyrimidine analogs (e.g., 5-methylthieno-dione ) showed moderate activity against S. aureus and P. aeruginosa. Pyrido[2,3-d]pyrimidines with similar substituents (e.g., hydroxybenzoyl in 6a–d ) may exhibit comparable antimicrobial profiles, though data for the target compound are lacking.
Enzyme Inhibition
- Pyrido[2,3-d]pyrimidines are known inhibitors of kinases (e.g., cyclin-dependent kinases) and dihydrofolate reductase . The target compound’s methoxyethyl group could enhance binding to hydrophobic enzyme pockets, similar to 1-(2,6-diethylphenyl)-dione (2n), which showed structural rigidity favorable for target engagement .
Biological Activity
The compound 1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research and as inhibitors of various kinases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 302.34 g/mol
This compound features a pyrido[2,3-d]pyrimidine core with methoxyethyl and methoxyphenyl substituents that may influence its biological properties.
Inhibition of Kinases
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant inhibitory activity against various kinases. For instance:
- eEF-2K Inhibition : A related compound (A-484954) demonstrated an IC50 value of 420 nM against eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial for protein synthesis regulation in cancer cells. This suggests that similar derivatives may also possess potent inhibitory effects on eEF-2K activity in cancer cells such as MDA-MB-231 breast cancer cells .
Antitumor Activity
The antitumor potential of pyrido[2,3-d]pyrimidines has been evaluated through various assays. For example:
- Cell Line Studies : Compounds were tested against multiple cancer cell lines (e.g., NCI-H1975, A549) using the MTT assay. Some derivatives showed promising results with IC50 values significantly lower than traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold have been shown to enhance potency:
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| A-484954 | Ethyl at R1 | 0.420 | eEF-2K |
| B1 | N-methylpyrazole | 0.013 | EGFR |
| B8 | Acrylamide side chain | 0.297 | EGFR |
These findings highlight that specific substitutions can lead to improved inhibition of target kinases .
Case Studies
- Inhibition of Protein Kinase CK2 : Novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine were synthesized and evaluated for their ability to inhibit CK2 kinase. Some compounds showed selective inhibition, indicating potential therapeutic applications in diseases where CK2 is implicated .
- EGFR Inhibition : A series of pyrido[2,3-d]pyrimidines were designed to target EGFR mutations commonly associated with non-small cell lung cancer (NSCLC). The most effective compound showed an IC50 value of 13 nM against EGFR L858R/T790M .
Q & A
Q. Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyethyl and methoxyphenyl protons at δ 3.2–4.5 ppm) .
- X-ray crystallography : Resolve the fused pyrido-pyrimidine ring system using SHELXL for refinement .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
(Advanced) How to resolve contradictions in reported antimicrobial activity data?
Q. Methodology :
- Standardize assays : Use CLSI/M07-A11 guidelines for MIC testing against S. aureus and C. albicans to ensure reproducibility .
- Control variables : Compare results under identical pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% v/v) .
- SAR analysis : Correlate substituent effects (e.g., methoxy vs. halogen groups) with bioactivity trends .
(Advanced) What computational strategies predict electronic properties and reactivity?
Q. Methodology :
- DFT/B3LYP-6-311+G(d,p) : Calculate HOMO-LUMO gaps (ΔE ~3.9–4.1 eV) to predict charge-transfer interactions .
- NBO analysis : Identify hyperconjugative interactions (e.g., n→σ* for methoxy groups) .
- Molecular docking : Simulate binding to dihydrofolate reductase (DHFR) using AutoDock Vina .
(Basic) How to assess thermal stability for storage and handling?
Q. Methodology :
- TGA : Determine decomposition onset temperature (T₀; typically >200°C for pyrido-pyrimidines) .
- DSC : Identify melting points and polymorphic transitions .
Store under inert atmosphere (N₂) at 4°C to prevent oxidation.
(Advanced) What strategies address low crystallinity in X-ray analysis?
Q. Methodology :
- Co-crystallization : Use dichloromethane/hexane solvent systems to improve crystal growth .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for problematic datasets .
- Synchrotron radiation : Enhance resolution for weakly diffracting crystals .
(Advanced) How to establish structure-activity relationships (SAR) for kinase inhibition?
Q. Methodology :
- Substituent variation : Synthesize analogs with halogen, alkyl, or nitro groups at the 5- and 6-positions .
- Kinase profiling : Test against CDK2, EGFR, and Aurora kinases via competitive binding assays .
- 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data from >20 derivatives .
(Basic) What are the key challenges in metabolite identification?
Q. Methodology :
- LC-HRMS : Track phase I/II metabolites (e.g., hydroxylation or glucuronidation) in liver microsomes .
- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in vitro .
- NMR-based metabolomics : Compare pre-/post-metabolism spectra to identify cleavage products .
(Advanced) How to ensure enantiomeric purity in chiral derivatives?
Q. Methodology :
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during alkylation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
